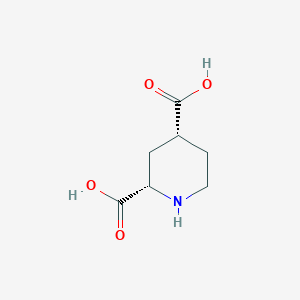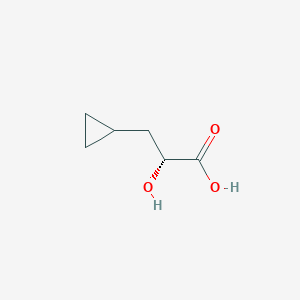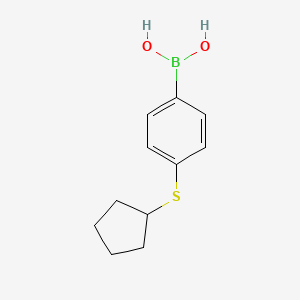
4-(Cyclopentylsulfanyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylboronic acids are increasingly utilized in diverse areas of research . They are often termed ‘boronolectins,’ and are regarded as a synthetic mimic of lectins because of their ability to interact with various carbohydrates . This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications .
Synthesis Analysis
Phenylboronic acids can be used as building blocks and synthetic intermediates . They are often used in Suzuki-Miyaura coupling, a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborate) and halide or triflate under basic conditions .
Molecular Structure Analysis
Phenylboronic acids readily complex with 1,2- and 1,3- cis -diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution .
Chemical Reactions Analysis
Phenylboronic acids are commonly used in Suzuki-Miyaura coupling reactions . This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
Physical And Chemical Properties Analysis
Phenylboronic acids have unique properties that make them useful in a variety of applications. For example, they can form covalent bonds with the cis-diol groups of lipopolysaccharide or teichoic acid on the bacterial surface, which highly promotes the interaction between phenylboronic acid-functionalized nanoparticles and bacteria, resulting in a very strong enhancement of their antibacterial action .
科学的研究の応用
Enrichment of Cis-Diol Containing Molecules
Phenylboronic acids (PBAs) are known for their ability to selectively recognize cis-diol containing molecules through a reversible covalent reaction. This feature is utilized in the enrichment of biomolecules like nucleosides, catechols, saccharides, and glycoproteins, which are essential for improving detection sensitivity and accuracy in various analytical methods .
Boronate Affinity Materials (BAMs) for Separation and Sensing
BAMs, which include PBA-functionalized polymers, are gaining attention for their applications in separation, sensing, imaging, diagnostics, and drug delivery. The selectivity of these materials is critical, and the use of 4-(Cyclopentylsulfanyl)phenylboronic acid can help in achieving high selectivity, especially when synthesized with appropriate crosslinkers and solvents .
Development of pH Responsive Materials
The pH-dependent capture/release feature of PBA allows for the development of pH-responsive materials. These materials have wide applications in creating systems that can respond to pH changes, which is particularly useful in drug delivery systems where the release of the drug can be controlled by the pH of the target environment .
Synthesis of Hydrophilic BAMs
Hydrophilic BAMs are designed to avoid non-specific adsorption, which is a common issue with other types of BAMs. The use of hydrophilic PBA monomers, such as 4-(Cyclopentylsulfanyl)phenylboronic acid, can lead to better selectivity towards cis-diols in aqueous solutions, making them suitable for various biological and environmental applications .
Magnetic Nanoparticles for Soil Enzyme Assays
Phenylboronic acid-functionalized magnetic nanoparticles have been synthesized for the rapid capture of soil enzymes. This is significant for sensitive soil enzyme assays, which are crucial for understanding soil fertility and plant-microbiome interactions. The use of 4-(Cyclopentylsulfanyl)phenylboronic acid in the functionalization process can enhance the capturing capacity of these nanoparticles .
Protein-Capturing Assays
Functionalized magnetic nanoparticles with PBA, including 4-(Cyclopentylsulfanyl)phenylboronic acid, show a higher protein-capturing capacity compared to non-functionalized ones. This property is beneficial for the development of assays that require the concentration and analysis of specific proteins from complex mixtures .
Fluorescent BAM Nanoparticles for Imaging
The synthesis of fluorescent BAM nanoparticles using PBA can be employed for imaging purposes. These nanoparticles can selectively bind to cis-diol containing molecules, allowing for targeted imaging in biological systems. The unique structure of 4-(Cyclopentylsulfanyl)phenylboronic acid could potentially enhance the imaging capabilities of these nanoparticles .
Chemical Synthesis and Material Science
4-(Cyclopentylsulfanyl)phenylboronic acid is also used in chemical synthesis and material science research. Its unique properties make it a valuable compound for the synthesis of various materials and chemicals, contributing to advancements in these fields .
Safety and Hazards
作用機序
Target of Action
The primary target of 4-(Cyclopentylsulfanyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
4-(Cyclopentylsulfanyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 4-(Cyclopentylsulfanyl)phenylboronic acid is the SM cross-coupling reaction . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It is known that the compound is used in the sm coupling reaction, which is characterized by exceptionally mild and functional group tolerant reaction conditions .
Result of Action
The molecular and cellular effects of 4-(Cyclopentylsulfanyl)phenylboronic acid’s action are the formation of new carbon-carbon bonds via the SM coupling reaction . This results in the synthesis of new organic compounds, which can be used in various applications in organic chemistry .
Action Environment
The action, efficacy, and stability of 4-(Cyclopentylsulfanyl)phenylboronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction, in which the compound is used, is known to be environmentally benign . .
特性
IUPAC Name |
(4-cyclopentylsulfanylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO2S/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10,13-14H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVIXXGONOTAIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SC2CCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629657 |
Source


|
| Record name | [4-(Cyclopentylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentylsulfanyl)phenylboronic acid | |
CAS RN |
1107580-37-9 |
Source


|
| Record name | [4-(Cyclopentylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

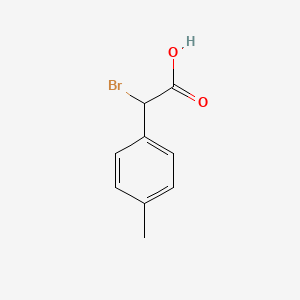



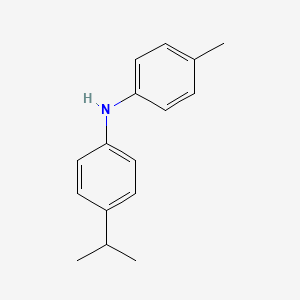



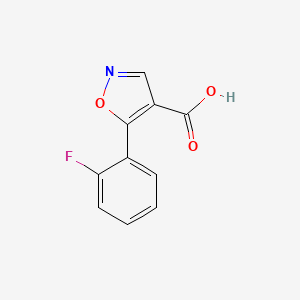
![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)
![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)

